molecular formula C13H19BrN2O2S B8391485 Ethyl 1-(5-bromothiazol-2-yl)-4-ethyl-piperidine-4-carboxylate

Ethyl 1-(5-bromothiazol-2-yl)-4-ethyl-piperidine-4-carboxylate

Cat. No. B8391485
M. Wt: 347.27 g/mol
InChI Key: BDQYMUXSLLYYFF-UHFFFAOYSA-N
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Patent
US09181234B2

Procedure details

To a solution of ethyl 4-ethylpiperidine-4-carboxylate hydrochloride (140 mg, 0.62 mmol) and 2,5-dibromothiazole (100 mg, 0.41 mmol) in DMF (0.3 mL) was added triethylamine (0.26 mL, 1.9 mmol) at rt and the mixture heated to 100° C. and stirred for 2 h. The mixture was cooled to rt, diluted with EtOAc (2 mL) and MeOH (2 mL). then evaporated to dryness under reduced pressure. The crude residue was purified over 12 g silica-gel using EtOAc: cyclohexane (10% to 60%) to obtain the desired product as viscous oil (110 mg, 77% yield). MS: 347.03, 349.01 [M+H]+.
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([C:4]1([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1)[CH3:3].Br[C:16]1[S:17][C:18]([Br:21])=[CH:19][N:20]=1.C(N(CC)CC)C.C1CCCCC1>CN(C=O)C.CCOC(C)=O.CO>[Br:21][C:18]1[S:17][C:16]([N:7]2[CH2:6][CH2:5][C:4]([CH2:2][CH3:3])([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:9][CH2:8]2)=[N:20][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
Cl.C(C)C1(CCNCC1)C(=O)OCC
Name
Quantity
100 mg
Type
reactant
Smiles
BrC=1SC(=CN1)Br
Name
Quantity
0.26 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to rt
CUSTOM
Type
CUSTOM
Details
then evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified over 12 g silica-gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CN=C(S1)N1CCC(CC1)(C(=O)OCC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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